HTIB functions as a mild and selective oxidizing agent, enabling the conversion of alcohols to carbonyl compounds (aldehydes or ketones) under mild reaction conditions. This property finds application in the synthesis of various organic molecules with carbonyl functionalities. PubMed:
HTIB plays a crucial role in C-C bond formation reactions, facilitating the creation of new carbon-carbon bonds within organic molecules. Notably, it serves as a key reagent in the:
Beyond the aforementioned examples, HTIB demonstrates applicability in various other areas of organic synthesis, including:
Hydroxy(tosyloxy)iodo]benzene, commonly referred to as Koser's reagent, is a hypervalent iodine compound with the molecular formula C₁₃H₁₃IO₃S. It is characterized by its unique structure that includes a hydroxyl group, a tosylate group, and an iodine atom. This compound is notable for its versatility in organic synthesis, particularly in the functionalization of organic substrates through oxidation and halogenation reactions.
Hydroxy(tosyloxy)iodo]benzene is primarily utilized in various chemical transformations, including:
While hydroxy(tosyloxy)iodo]benzene has not been extensively studied for direct biological activity, its derivatives and related iodinated compounds have shown potential in medicinal chemistry. Hypervalent iodine reagents are generally recognized for their ability to introduce iodine into organic molecules, which can enhance biological activity or modify pharmacokinetic properties.
Hydroxy(tosyloxy)iodo]benzene is widely applied in organic synthesis:
Studies have shown that hydroxy(tosyloxy)iodo]benzene interacts effectively with various substrates under specific conditions. For instance, its ability to generate cation radicals in fluoroalcohol solvents has been documented as a key mechanism that enhances reactivity and selectivity in organic transformations . Additionally, its role as an oxidizing agent allows it to participate in diverse reactions without generating harmful byproducts.
Hydroxy(tosyloxy)iodo]benzene shares similarities with other hypervalent iodine compounds but possesses unique characteristics that enhance its utility:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Iodosobenzene | Simple structure; less versatile | Limited solubility; less reactive |
Iodobenzene diacetate | Commonly used oxidant; versatile | Primarily used for acetoxylation |
Phenyliodine(III) reagents | Used in electrophilic aromatic substitutions | Less selective compared to hydroxy(tosyloxy)iodo]benzene |
Hydroxydiiodine | Used in iodination reactions | Less stable than hydroxy(tosyloxy)iodo]benzene |
Hydroxy(tosyloxy)iodo]benzene's ability to facilitate diverse transformations while maintaining stability makes it a valuable reagent in synthetic organic chemistry.
The most fundamental synthetic approach to [Hydroxy(tosyloxy)iodo]benzene involves the direct reaction between iodosobenzene and p-toluenesulfonic acid [6]. This methodology represents a classical two-step process that has been extensively validated in laboratory settings [6]. The reaction mechanism proceeds through nucleophilic attack of the p-toluenesulfonic acid on the electrophilic iodine center of iodosobenzene, resulting in ligand exchange and formation of the desired hypervalent iodine compound [6].
The preparation of iodosobenzene as a precursor follows established protocols starting from iodobenzene [6]. The polymeric nature of iodosobenzene presents solubility challenges in common organic solvents, which has led to the development of combination reagent systems [6]. The most effective approach utilizes iodosobenzene in combination with p-toluenesulfonic acid to generate [Hydroxy(tosyloxy)iodo]benzene in situ [6].
Experimental data demonstrates that this method achieves yields ranging from 69% to 81% across various substrate types [6]. The reaction conditions typically involve acetonitrile as the solvent medium with reaction times of approximately 2 hours under reflux conditions [6]. The use of stoichiometric amounts of both iodosobenzene and p-toluenesulfonic acid ensures complete conversion while minimizing side product formation [6].
Table 1: Synthesis Parameters for Direct Method
Parameter | Optimal Conditions | Yield Range |
---|---|---|
Solvent | Acetonitrile | 69-81% |
Temperature | Reflux | - |
Reaction Time | 2 hours | - |
Stoichiometry | 1:1 (PhIO:TsOH) | - |
The mechanistic pathway involves initial formation of an intermediate complex between iodosobenzene and p-toluenesulfonic acid [6]. This intermediate subsequently undergoes intramolecular rearrangement to yield the final [Hydroxy(tosyloxy)iodo]benzene product with concurrent elimination of water [6].
Purification of [Hydroxy(tosyloxy)iodo]benzene through recrystallization represents a critical aspect of synthetic methodology development [14]. The compound exhibits specific crystalline properties that require careful optimization of solvent systems and thermal conditions [14]. The most effective purification protocol involves dissolution in the minimum volume of methanol followed by addition of diethyl ether to the cloud point [14].
The crystallization process yields prisms that separate upon standing, with the final product exhibiting melting points in the range of 131-137°C [14]. Impurity profiles commonly include residual tosic acid, which can be effectively removed through washing with acetone [14]. Acetic acid impurities are eliminated by washing with diethyl ether [14].
Table 2: Recrystallization Optimization Parameters
Solvent System | Melting Point (°C) | Purity (%) | Crystal Form |
---|---|---|---|
Methanol/Diethyl Ether | 131-137 | >97.0 | Prisms |
Dichloromethane | 140-142 | >95.0 | Needles |
Mixed Solvent | 138 | >97.0 | Crystalline Powder |
Alternative crystallization approaches utilize dichloromethane as the primary solvent, yielding needle-shaped crystals with melting points of 140-142°C [14]. The choice of recrystallization solvent significantly influences both the crystal morphology and thermal properties of the final product [14].
Storage considerations require maintenance in dark conditions at temperatures below 15°C under inert atmosphere [17] [24]. The compound demonstrates light sensitivity and moisture sensitivity, necessitating specific handling protocols during recrystallization procedures [17] [24].
Industrial synthesis of [Hydroxy(tosyloxy)iodo]benzene has been developed to address scalability challenges while maintaining environmental sustainability [19]. The optimized large-scale protocol utilizes neat 2,2,2-trifluoroethanol as the reaction medium, eliminating the need for chlorinated solvents [19]. This approach represents a significant advancement in green chemistry applications for hypervalent iodine synthesis [19].
The industrial process involves oxidation of 3-iodobenzotrifluoride with m-chloroperbenzoic acid in the presence of p-toluenesulfonic acid monohydrate [19]. Optimization studies revealed that reaction temperatures of 40°C for 1 hour provide optimal yields of 90% [19]. Temperature sensitivity analysis indicates decreased yields at 80°C due to partial product decomposition [19].
Table 3: Large-Scale Production Parameters
Scale | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Laboratory | TFE/DCM (1:1) | Room Temperature | 2 | 94 |
Industrial | Neat TFE | 40 | 1 | 90 |
Optimized | Neat TFE | 40 | 1 | 90 |
Solvent recovery represents a crucial economic consideration in industrial applications [19]. The process enables recovery of greater than 90% of 2,2,2-trifluoroethanol through distillation at reduced pressure [19]. The recovery procedure requires sufficient condenser length due to the low boiling point of 2,2,2-trifluoroethanol at 77-80°C [19].
The mixing order of reagents proves critical for process safety and efficiency [19]. The optimized protocol involves initial dissolution of m-chloroperbenzoic acid and iodoarene in 2,2,2-trifluoroethanol, followed by subsequent addition of p-toluenesulfonic acid [19]. Product isolation utilizes precipitation with diethyl ether, eliminating the need for chromatographic purification [19].
The stability profile of [Hydroxy(tosyloxy)iodo]benzene exhibits significant dependence on the reaction medium, with distinct behavior observed in anhydrous versus protic environments [1] [20]. In anhydrous conditions, the compound demonstrates enhanced stability and prolonged storage capability [17] [24]. The moisture-sensitive nature of [Hydroxy(tosyloxy)iodo]benzene necessitates storage under inert gas atmosphere to prevent hydrolytic decomposition [17] [24].
Protic solvents, particularly fluorinated alcohols such as 2,2,2-trifluoroethanol and 1,1,1,3,3,3-hexafluoro-2-propanol, significantly enhance the reactivity of [Hydroxy(tosyloxy)iodo]benzene [1]. This enhanced reactivity results from the activation of the hypervalent iodine center through hydrogen bonding interactions with the protic medium [1]. The single-electron-transfer oxidation ability becomes particularly pronounced in these fluoroalcohol environments [1].
Table 4: Stability Comparison in Different Media
Medium Type | Stability Duration | Decomposition Products | Storage Requirements |
---|---|---|---|
Anhydrous | Extended | Minimal | Inert atmosphere, <15°C |
Protic (TFE) | Enhanced reactivity | Iodobenzene | Normal handling |
Aqueous | Rapid hydrolysis | Iodosobenzene, TsOH | Not recommended |
Mechanistic studies reveal that protic media facilitate the generation of aromatic cation radicals through single-electron-transfer processes [1]. This mechanism has been confirmed through electron spin resonance spectroscopy and ultraviolet-visible measurements [1]. The transparent solutions undergo immediate color changes upon addition of [Hydroxy(tosyloxy)iodo]benzene in fluoroalcohol solvents, indicating rapid activation [1].
The enhanced reactivity in protic media enables efficient synthesis of diaryliodonium salts and related compounds [1]. However, this increased reactivity also correlates with reduced storage stability, requiring immediate use following preparation [1]. Temperature control becomes particularly critical in protic environments, with elevated temperatures accelerating decomposition pathways [20].
The multinuclear nuclear magnetic resonance spectroscopic characterization of [Hydroxy(tosyloxy)iodo]benzene provides comprehensive structural information through examination of proton, carbon, and iodine nuclear environments. The compound's molecular formula C₁₃H₁₃IO₄S exhibits distinct spectroscopic signatures that reflect its hypervalent iodine structure and tosylate functionalization [1] [2].
¹H Nuclear Magnetic Resonance analysis of [Hydroxy(tosyloxy)iodo]benzene in dimethyl sulfoxide-d₆ reveals characteristic resonance patterns that confirm the molecular structure [2]. The aromatic proton signals appear in the region between 7.0 and 8.0 parts per million, displaying the expected multiplicity patterns for the phenyl ring attached to the hypervalent iodine center. The tosyl group contributes a distinctive singlet at approximately 2.4 parts per million, corresponding to the methyl substituent on the toluenesulfonate moiety [3].
The hydroxyl proton associated with the hypervalent iodine center exhibits a characteristically broad signal due to rapid proton exchange processes in solution. This exchange behavior is particularly pronounced in polar protic solvents and represents a diagnostic feature for identifying the hydroxyl functionality in hypervalent iodine compounds [4]. The chemical shift of this hydroxyl proton is solvent-dependent and typically appears in the range of 4-6 parts per million in dimethyl sulfoxide-d₆ [5].
Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Aromatic protons (phenyl) | 7.5-8.0 | Multiplet | 5H |
Aromatic protons (tosyl) | 7.0-7.5 | Doublets | 4H |
Tosyl methyl group | 2.4 | Singlet | 3H |
Hydroxyl proton | 4-6 (broad) | Singlet | 1H |
¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of [Hydroxy(tosyloxy)iodo]benzene [6]. The aromatic carbon signals appear in the typical range of 120-140 parts per million, with distinct chemical shifts reflecting the electronic influence of the hypervalent iodine substituent. The carbon directly bonded to the iodine center experiences significant deshielding due to the electronegative nature of the hypervalent iodine group [7].
The tosylate carbons exhibit characteristic resonances that distinguish them from the phenyl carbons. The methyl carbon of the tosyl group appears at approximately 21 parts per million, providing a reliable diagnostic signal for confirming the presence of the toluenesulfonate moiety [8]. The quaternary carbons of both aromatic rings show variable chemical shifts depending on their substitution patterns and proximity to the electron-withdrawing groups [9].
The hypervalent iodine center exerts a pronounced electronic influence on adjacent carbons, causing significant chemical shift perturbations compared to analogous compounds containing monovalent iodine. This effect is particularly evident in the carbon signals of the phenyl ring directly attached to the iodine center, where downfield shifts of 10-15 parts per million are commonly observed [10].
¹²⁷I Nuclear Magnetic Resonance spectroscopy represents a powerful but challenging technique for characterizing [Hydroxy(tosyloxy)iodo]benzene due to the quadrupolar nature of the iodine-127 nucleus [11]. The iodine-127 isotope possesses a nuclear spin of 5/2, resulting in quadrupolar relaxation effects that significantly broaden the resonance signals [12]. Despite these challenges, ¹²⁷I Nuclear Magnetic Resonance provides unique insights into the electronic environment of the hypervalent iodine center.
The chemical shift of the iodine-127 nucleus in [Hydroxy(tosyloxy)iodo]benzene is highly sensitive to the oxidation state and coordination environment [12]. Hypervalent iodine(III) compounds typically exhibit chemical shifts in the range of -200 to +200 parts per million relative to potassium iodide in deuterium oxide [13]. The exact chemical shift depends critically on the choice of solvent, with organic solvents such as dimethyl sulfoxide-d₆ or N,N-dimethylformamide-d₇ providing better spectral resolution compared to aqueous media [12].
The line width of the ¹²⁷I Nuclear Magnetic Resonance signal provides information about the symmetry of the iodine environment. Asymmetric environments, such as those present in [Hydroxy(tosyloxy)iodo]benzene, result in broader signals due to enhanced quadrupolar relaxation [11]. The observation of a detectable ¹²⁷I signal confirms the trigonal bipyramidal geometry around the hypervalent iodine center, as highly asymmetric environments would result in signals too broad for detection [13].
The infrared spectroscopic characterization of [Hydroxy(tosyloxy)iodo]benzene reveals distinctive vibrational signatures that provide detailed information about the molecular bonding and structural features [14]. The infrared spectrum exhibits characteristic absorption bands that correspond to specific functional groups and bonding interactions within the hypervalent iodine compound [15].
The hydroxyl group attached to the hypervalent iodine center exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ [16]. This broad absorption profile results from hydrogen bonding interactions in the solid state and represents a diagnostic feature for identifying the hydroxyl functionality in hypervalent iodine compounds [17]. The breadth and intensity of this absorption band provide information about the strength and extent of intermolecular hydrogen bonding networks [18].
The position of the hydroxyl stretching frequency is influenced by the electronic environment created by the hypervalent iodine center. The electron-withdrawing nature of the iodine(III) center causes a shift to higher frequencies compared to conventional alcohols, reflecting the reduced electron density on the oxygen atom [19]. This frequency shift serves as a diagnostic indicator for distinguishing hypervalent iodine hydroxyl groups from other hydroxyl-containing functional groups [20].
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, exhibiting medium intensity absorption bands characteristic of aromatic compounds [21]. These vibrations correspond to the aromatic protons on both the phenyl and tosyl aromatic rings. The multiplicity of these absorption bands reflects the different electronic environments of the aromatic protons, with those on the phenyl ring directly attached to the hypervalent iodine center experiencing different electronic influences compared to those on the tosyl group [15].
The aromatic carbon-carbon stretching vibrations manifest as medium intensity bands in the region of 1580-1600 cm⁻¹ [22]. These vibrations provide confirmation of the aromatic character of both ring systems and are diagnostic for the presence of substituted benzene rings in the molecular structure [14].
The tosylate group exhibits highly characteristic and intense infrared absorption bands that serve as definitive markers for this functional group [23]. The asymmetric sulfur-oxygen stretching vibration appears as a very strong absorption band in the region of 1350-1380 cm⁻¹, while the symmetric sulfur-oxygen stretching vibration occurs at 1150-1190 cm⁻¹ [24]. These absorption bands are among the most intense features in the infrared spectrum and provide unambiguous identification of the tosylate functionality.
The intensity and position of these sulfur-oxygen stretching vibrations are influenced by the coordination environment of the tosylate group. In [Hydroxy(tosyloxy)iodo]benzene, the tosylate oxygen is coordinated to the hypervalent iodine center, resulting in characteristic frequency shifts compared to free tosylate anions [23]. These frequency perturbations provide information about the strength and nature of the iodine-oxygen bonding interaction [25].
Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
O-H stretch | 3200-3600 | Medium-Strong | Hydroxyl group |
C-H aromatic stretch | 3000-3100 | Medium | Aromatic rings |
C=C aromatic stretch | 1580-1600 | Medium | Aromatic vibrations |
SO₂ asymmetric stretch | 1350-1380 | Very Strong | Tosylate group |
SO₂ symmetric stretch | 1150-1190 | Very Strong | Tosylate group |
I-O stretch | 500-650 | Medium | Hypervalent I-O bond |
The hypervalent iodine-oxygen stretching vibrations represent unique spectroscopic signatures that distinguish hypervalent iodine compounds from conventional organic molecules [25]. These vibrations typically appear in the region of 500-650 cm⁻¹ as medium intensity absorption bands. The exact frequency of these vibrations depends on the nature of the ligands coordinated to the hypervalent iodine center and provides information about the bond strength and electronic environment [26].
The iodine-oxygen stretching frequency in [Hydroxy(tosyloxy)iodo]benzene reflects the unique bonding situation present in hypervalent compounds. The three-center four-electron bonding model that describes hypervalent iodine compounds results in bond orders intermediate between single and double bonds, which is reflected in the vibrational frequencies [27]. These frequencies are diagnostic for confirming the presence of hypervalent iodine functionality and distinguishing it from monovalent iodine compounds [20].
The mass spectrometric analysis of [Hydroxy(tosyloxy)iodo]benzene provides valuable information about the molecular structure and fragmentation pathways under electron impact ionization conditions [28]. The fragmentation patterns observed in the mass spectrum reflect the characteristic bond dissociation processes that occur in hypervalent iodine compounds [29].
The molecular ion peak [M⁺] at m/z 392 represents the intact [Hydroxy(tosyloxy)iodo]benzene molecule following electron impact ionization [30]. The relative intensity of this molecular ion peak is typically low to medium, reflecting the inherent instability of hypervalent iodine compounds under high-energy ionization conditions [31]. The observation of the molecular ion peak confirms the molecular weight and provides the foundation for interpreting the fragmentation pattern [32].
The protonated molecular ion [M+H]⁺ at m/z 393 is often observed with higher intensity than the radical molecular ion, particularly under chemical ionization conditions [31]. This protonated species represents a more stable form of the molecular ion and provides additional confirmation of the molecular structure [33]. The relative abundance of these molecular ion species depends on the ionization method and instrumental parameters employed [29].
The primary fragmentation of [Hydroxy(tosyloxy)iodo]benzene involves the preferential cleavage of the weaker bonds in the molecule [34]. The hydroxyl group loss, resulting in the formation of [M-OH]⁺ at m/z 376, represents one of the major fragmentation pathways [28]. This fragmentation reflects the relatively weak nature of the iodine-oxygen bond and the stability of the resulting cationic species [32].
The loss of the entire tosylate group produces a significant fragment ion [M-OTs]⁺ at m/z 238, corresponding to the phenyl iodine cation [35]. This fragmentation pathway represents the heterolytic cleavage of the iodine-oxygen bond connecting the hypervalent iodine center to the tosylate group. The high relative intensity of this fragment ion indicates the favorable nature of this fragmentation process and the stability of the resulting phenyl iodine species.
Secondary fragmentation processes generate smaller fragment ions that provide additional structural information [28]. The tosyl cation [Ts]⁺ at m/z 155 is consistently observed as a high-intensity fragment ion, confirming the presence of the toluenesulfonate functionality. This fragment results from the complete dissociation of the tosylate group and represents a stable cationic species [32].
The phenyl iodine fragment [PhI]⁺ at m/z 204 provides confirmation of the phenyl group directly bonded to the iodine center. This fragment ion is formed through various fragmentation pathways and represents a characteristic marker for phenyl iodine compounds [35]. The observation of this fragment supports the structural assignment and provides information about the connectivity within the molecule [33].
Fragment Ion | m/z | Relative Intensity | Fragmentation Process |
---|---|---|---|
[M⁺] | 392 | Low-Medium | Molecular ion |
[M+H]⁺ | 393 | Low-Medium | Protonated molecular ion |
[M-OH]⁺ | 376 | Medium | Hydroxyl loss |
[M-OTs]⁺ | 238 | High | Tosylate departure |
[Ts]⁺ | 155 | High | Tosyl group fragment |
[PhI]⁺ | 204 | Medium | Phenyl iodine cation |
The fragmentation patterns observed for [Hydroxy(tosyloxy)iodo]benzene provide mechanistic insights into the bonding and electronic structure of hypervalent iodine compounds [34]. The preferential loss of the tosylate group over the hydroxyl group reflects the relative bond strengths and the electron-withdrawing nature of the tosylate functionality [28]. This selectivity in fragmentation provides information about the electronic distribution within the hypervalent iodine center.
The formation of stable fragment ions such as the tosyl cation and phenyl iodine species indicates the presence of favorable charge delocalization pathways [32]. These fragmentation processes are influenced by the unique electronic structure of hypervalent iodine compounds, where the three-center four-electron bonding model creates specific charge distribution patterns [27]. The mass spectrometric data thus provides experimental validation for theoretical models of hypervalent iodine bonding [31].
The thermal characterization of [Hydroxy(tosyloxy)iodo]benzene through differential scanning calorimetry and thermogravimetric analysis provides essential information about thermal stability, phase transitions, and decomposition pathways. These thermal analysis techniques are crucial for understanding the behavior of hypervalent iodine compounds under elevated temperature conditions.
Differential scanning calorimetry analysis of [Hydroxy(tosyloxy)iodo]benzene reveals distinct thermal events that characterize the thermal behavior of this hypervalent iodine compound. The melting transition occurs as a sharp endothermic peak at approximately 135°C, corresponding to the reported melting point range of 131-137°C [1]. This endothermic event represents the crystal lattice disruption and phase transition from solid to liquid state.
Following the melting transition, a significant exothermic event is observed at approximately 200°C, indicating the onset of thermal decomposition. This exothermic decomposition represents the breakdown of the hypervalent iodine structure and the formation of more thermodynamically stable products. The enthalpy change associated with this decomposition provides quantitative information about the energy released during the thermal breakdown process.
The thermal stability window between the melting point and decomposition onset temperature is relatively narrow, indicating that [Hydroxy(tosyloxy)iodo]benzene has limited thermal stability in the liquid state. This behavior is characteristic of many hypervalent iodine compounds, which tend to decompose at temperatures not significantly higher than their melting points.
Thermogravimetric analysis provides complementary information about the mass loss behavior of [Hydroxy(tosyloxy)iodo]benzene during thermal treatment. The initial mass loss begins at approximately 150°C, corresponding to the onset of thermal decomposition processes. This initial mass loss is typically attributed to the loss of volatile decomposition products such as water and organic fragments.
The major mass loss event occurs in the temperature range of 200-250°C, coinciding with the exothermic decomposition observed in differential scanning calorimetry. During this temperature range, significant structural breakdown occurs, resulting in the loss of both organic and inorganic components. The total mass loss during this decomposition event typically represents 60-80% of the original sample mass.
The thermogravimetric analysis curve provides kinetic information about the decomposition process through analysis of the mass loss rate as a function of temperature. The decomposition follows complex kinetics involving multiple parallel and consecutive reactions, reflecting the multistep nature of hypervalent iodine compound breakdown. The activation energy for the decomposition process can be calculated from the thermogravimetric data using established kinetic analysis methods.
Thermal Event | Temperature (°C) | Type | Description |
---|---|---|---|
Melting | 131-137 | Endothermic | Crystal lattice disruption |
Initial decomposition | ~150 | Mass loss | Onset of thermal breakdown |
Major decomposition | 200-250 | Exothermic + Mass loss | Primary structural breakdown |
Complete degradation | >300 | Mass loss | Residual organic matter loss |
The thermal decomposition of [Hydroxy(tosyloxy)iodo]benzene follows a complex mechanism involving multiple bond cleavage and rearrangement processes. The initial decomposition step typically involves the loss of the hydroxyl group, forming reactive iodine species that subsequently undergo further fragmentation. This process is facilitated by the relatively weak nature of the iodine-oxygen bonds in hypervalent compounds.
The tosylate group departure represents another significant decomposition pathway, leading to the formation of toluenesulfonic acid derivatives and phenyl iodine species. The thermal analysis data indicates that these fragmentation processes occur in a temperature-dependent manner, with different pathways predominating at different temperature ranges. The evolved gas analysis during thermogravimetric analysis can provide identification of the specific volatile products formed during decomposition.
The residual mass remaining after complete thermal treatment typically consists of iodine-containing inorganic residues and carbonaceous materials derived from the aromatic rings. The analysis of these thermal decomposition residues provides additional information about the fundamental decomposition pathways and can be used to validate proposed decomposition mechanisms. The thermal stability data is essential for establishing safe handling and storage conditions for [Hydroxy(tosyloxy)iodo]benzene and related hypervalent iodine compounds.
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